![molecular formula C15H20O5 B134722 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester CAS No. 61227-48-3](/img/structure/B134722.png)
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester have been extensively studied in vitro and in vivo. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in various cell types. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues. In addition, it has been shown to reduce pain and improve motor function in animal models of arthritis and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the underlying mechanisms of various diseases. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate its potential therapeutic applications in various diseases, such as cancer, arthritis, and neurodegenerative disorders.
Conclusion
In conclusion, 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is a promising chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop novel formulations for its use in various diseases.
Synthesemethoden
The synthesis of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester involves the reaction of 3-methoxybenzyl alcohol with diethyl malonate in the presence of a base catalyst, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the alcohol group of 3-methoxybenzyl alcohol attacks the carbonyl group of diethyl malonate, resulting in the formation of an intermediate compound. The intermediate compound is then treated with an acid catalyst, such as hydrochloric acid, to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and analgesic activities, making it a promising candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLFUDCYUMLFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438667 |
Source


|
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester | |
CAS RN |
61227-48-3 |
Source


|
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

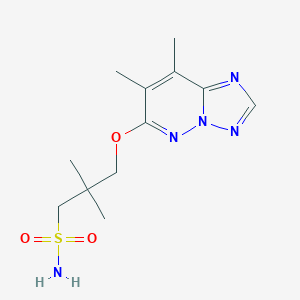
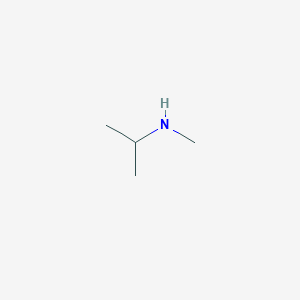

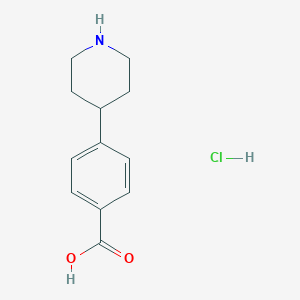
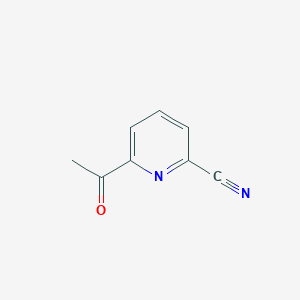
![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)
![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)
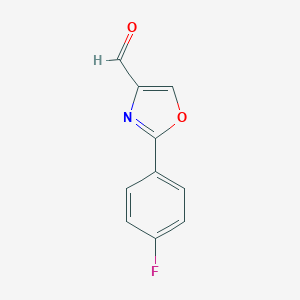
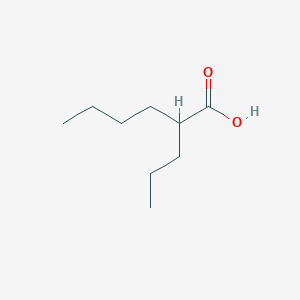
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
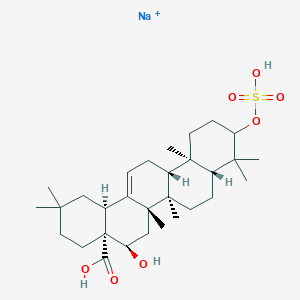
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)